molecular formula C13H19NO B13134787 Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-

Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-

Cat. No.: B13134787
M. Wt: 205.30 g/mol
InChI Key: CPHXNMLOZPAWSO-ZDUSSCGKSA-N
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Description

Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- is a chemical compound that belongs to the class of morpholines. Morpholines are heterocyclic organic compounds containing both amine and ether functional groups. This specific compound is characterized by the presence of a 3-(1-methylethyl)phenyl group attached to the morpholine ring, and it exists in the (3R)-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholines typically involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials. A common method for synthesizing substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions. For example, amino alcohols can be reacted with α-haloacid chlorides to form morpholines through a series of steps including cyclization and reduction .

Industrial Production Methods

Industrial production of morpholines often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and widely used for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- can undergo various chemical reactions, including:

    Oxidation: Morpholines can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert morpholines to their corresponding amines.

    Substitution: Morpholines can undergo nucleophilic substitution reactions, where the morpholine ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of morpholines typically yields N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- has various applications in scientific research:

Mechanism of Action

The mechanism of action of morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- involves its interaction with specific molecular targets. For example, some morpholine derivatives act as agonists of serotonin receptors, influencing neurotransmitter pathways . The exact mechanism depends on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- is unique due to its specific substitution pattern and stereochemistry. The presence of the 3-(1-methylethyl)phenyl group and the (3R)-configuration confer distinct chemical and biological properties compared to other morpholine derivatives.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(3R)-3-(3-propan-2-ylphenyl)morpholine

InChI

InChI=1S/C13H19NO/c1-10(2)11-4-3-5-12(8-11)13-9-15-7-6-14-13/h3-5,8,10,13-14H,6-7,9H2,1-2H3/t13-/m0/s1

InChI Key

CPHXNMLOZPAWSO-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C1=CC=CC(=C1)[C@@H]2COCCN2

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2COCCN2

Origin of Product

United States

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